

Spectroscopic Data Analysis of 3,6-Dibromo-2-fluorobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3,6-Dibromo-2-fluorobenzaldehyde

Cat. No.: B1284285

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **3,6-Dibromo-2-fluorobenzaldehyde** (CAS No: 870703-68-7). While specific experimental spectra for this compound are not readily available in public databases, this document outlines the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the expected data based on the compound's structure.

Compound Properties

Property	Value	Source
Chemical Formula	C ₇ H ₃ Br ₂ FO	--INVALID-LINK--
Molecular Weight	281.90 g/mol	--INVALID-LINK--
Appearance	Solid	--INVALID-LINK--
CAS Number	870703-68-7	--INVALID-LINK--

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for **3,6-Dibromo-2-fluorobenzaldehyde** based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.2	s	1H	Aldehyde (-CHO)
~7.6-7.8	d	1H	Aromatic CH
~7.3-7.5	d	1H	Aromatic CH

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
~185-190	Aldehyde C=O
~160-165 (d)	C-F
~135-140	Aromatic C-H
~125-130	Aromatic C-H
~120-125 (d)	Aromatic C-Br
~115-120 (d)	Aromatic C-Br
~110-115	Aromatic C-CHO

Note: 'd' denotes a doublet due to coupling with fluorine.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2850, ~2750	Medium	C-H stretch (aldehyde)
~1700-1720	Strong	C=O stretch (aldehyde)
~1550-1600	Medium-Strong	C=C stretch (aromatic)
~1200-1300	Strong	C-F stretch
~600-800	Strong	C-Br stretch

Mass Spectrometry (MS)

m/z	Relative Abundance (%)	Assignment
280, 282, 284	Varies	[M] ⁺ , [M+2] ⁺ , [M+4] ⁺ (Molecular ion cluster due to Br isotopes)
251, 253, 255	Varies	[M-CHO] ⁺
201, 203	Varies	[M-Br] ⁺
172	Varies	[M-Br-CHO] ⁺

Experimental Protocols

NMR Spectroscopy

A sample of **3,6-Dibromo-2-fluorobenzaldehyde** would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts would be referenced to the residual solvent peak.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like **3,6-Dibromo-2-fluorobenzaldehyde**, the thin solid film method is a common and effective technique. This involves dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), depositing a drop of the solution onto a salt plate (e.g.,

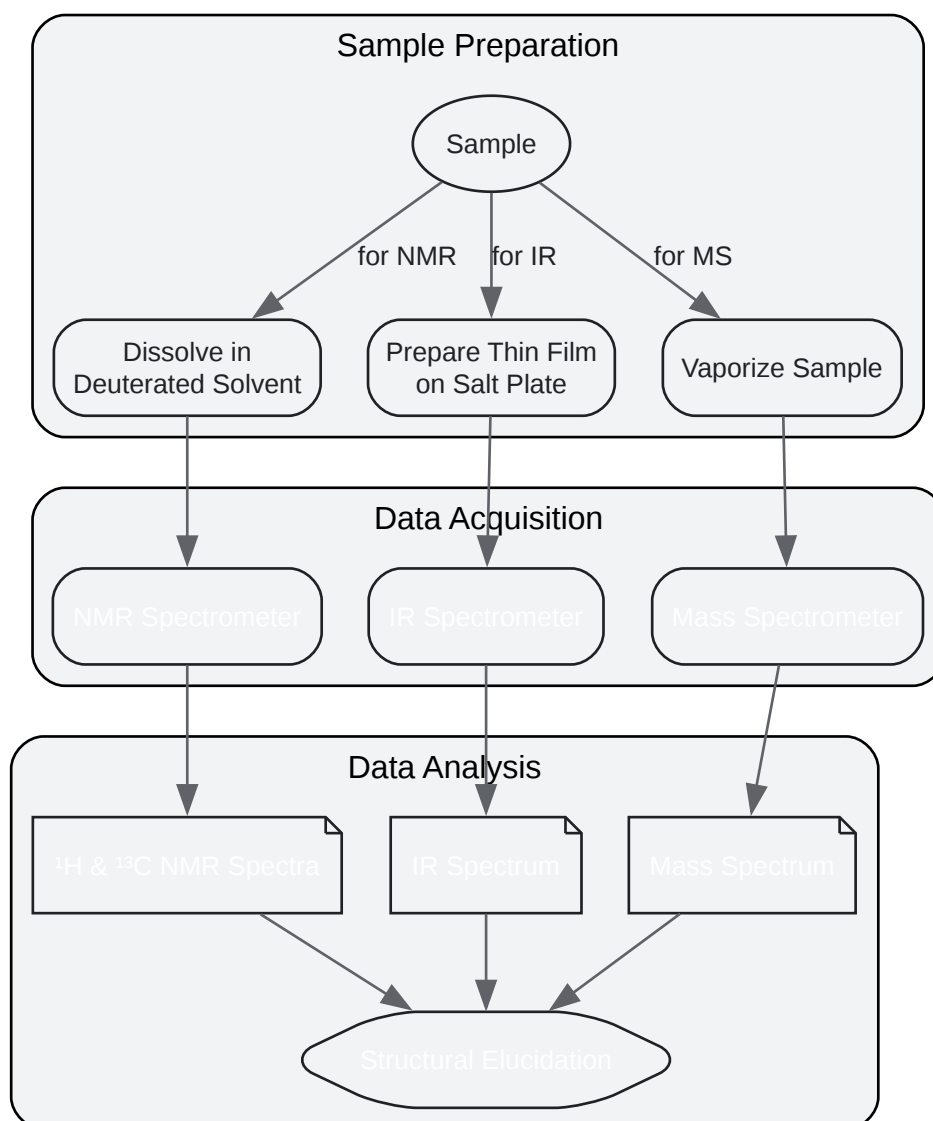
NaCl or KBr), and allowing the solvent to evaporate, leaving a thin film of the compound on the plate. The plate is then placed in the spectrometer to acquire the spectrum.

Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer, typically with electron ionization (EI) for a small organic molecule. The sample would be introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion ($[M]^+$, $[M+2]^+$, and $[M+4]^+$) is expected, arising from the natural abundance of the ^{79}Br and ^{81}Br isotopes.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **3,6-Dibromo-2-fluorobenzaldehyde**.



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General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Data Analysis of 3,6-Dibromo-2-fluorobenzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1284285#spectroscopic-data-for-3-6-dibromo-2-fluorobenzaldehyde-nmr-ir-ms\]](https://www.benchchem.com/product/b1284285#spectroscopic-data-for-3-6-dibromo-2-fluorobenzaldehyde-nmr-ir-ms)

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